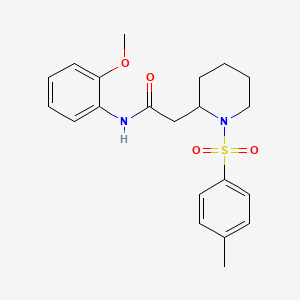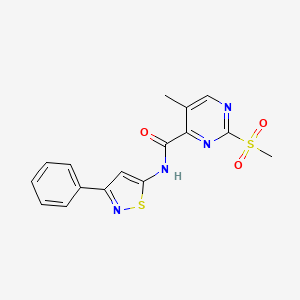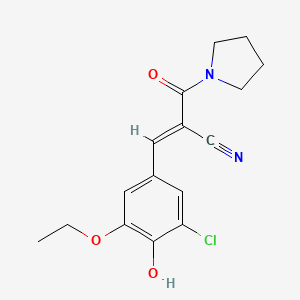
(E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H17ClN2O3 and its molecular weight is 320.77. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Agrochemicals and Medicinal Compounds
The compound shows potential in the synthesis of agrochemicals or medicinal compounds through its involvement in chemical reactions. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones highlights its utility in creating useful adducts for these fields (Ghelfi et al., 2003).
Corrosion Inhibition
Its derivatives, particularly pyridine derivatives, have been studied for their corrosion inhibitory effects on steel in acidic environments, indicating its potential application in protecting materials from corrosion. This includes the study of pyridine derivatives as corrosion inhibitors for N80 steel in 15% HCl, showcasing its significant inhibition efficiency (Ansari, Quraishi, & Singh, 2015).
Characterization and Structural Analysis
The compound and its related derivatives have been characterized and analyzed through various spectroscopic methods, including X-ray structure analysis, highlighting the detailed molecular structure and providing insights into its reactivity and potential applications in the development of new compounds with specific properties (Al‐Refai, Ibrahim, Geyer, Marsch, & Ali, 2016).
Electrochemical Studies
Electrochemical impedance spectroscopy and morphological analyses of related compounds, like pyrrole, phenylpyrrole, and methoxyphenylpyrrole on carbon fiber microelectrodes, have been explored. These studies contribute to the understanding of the electrochemical properties of compounds related to "(E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile," indicating potential applications in electronics or as sensors (Sarac, Sezgin, Ates, & Turhan, 2008).
Eigenschaften
IUPAC Name |
(E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-2-22-14-9-11(8-13(17)15(14)20)7-12(10-18)16(21)19-5-3-4-6-19/h7-9,20H,2-6H2,1H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYJCPPFUNJEEZ-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)N2CCCC2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)N2CCCC2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2929021.png)
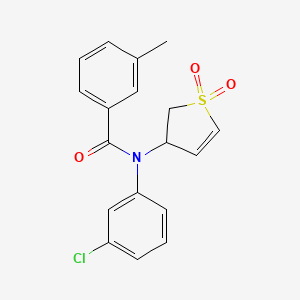
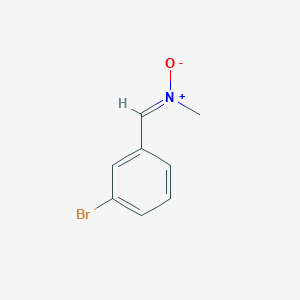
![Ethyl 5-(cyclopentanecarbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2929025.png)
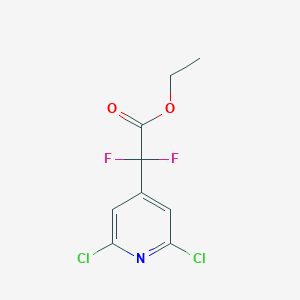
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2929028.png)
![(E)-2-phenyl-N-[2-(4-phenylpiperazin-1-yl)propyl]ethenesulfonamide](/img/structure/B2929030.png)
![2-((2-oxotetrahydrofuran-3-yl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2929031.png)
![2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2929033.png)
![(4-ethoxyphenyl)(6-fluoro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2929034.png)
![3-Carboxy-6-methoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinolin-1-ium chloride](/img/structure/B2929035.png)
![methyl 4-(2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzoate](/img/structure/B2929037.png)
